2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
Overview
Description
Starting Material: 4-chloromethyl-6-ethoxy-2H-chromen-2-one
Reaction: The chloromethyl derivative is reacted with piperazine to form the piperazinyl-substituted chromen-2-one.
Acetamide Formation
Starting Material: 4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazine
Reaction: The piperazinyl derivative is reacted with 4-fluoro-2-methylphenylacetyl chloride to form the final acetamide compound.
Conditions: Reflux in dichloromethane with a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide involves multiple steps:
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Formation of the Chromen-2-one Core
Starting Material: 6-ethoxy-2H-chromen-2-one
Reaction: The chromen-2-one core is synthesized through the condensation of ethyl acetoacetate with salicylaldehyde in the presence of a base such as sodium ethoxide.
Conditions: Reflux in ethanol.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, room temperature to reflux.
Products: Oxidized derivatives of the chromen-2-one core.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low to room temperature.
Products: Reduced derivatives of the chromen-2-one core.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Organic solvents, room temperature to reflux.
Products: Substituted derivatives at the piperazine or phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in dichloromethane.
Major Products
Oxidation: Hydroxylated chromen-2-one derivatives.
Reduction: Alcohol derivatives of the chromen-2-one core.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Inhibits enzymes such as acetylcholinesterase.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Medicine
Anti-inflammatory: Reduces inflammation in various models.
Anticancer: Inhibits the growth of cancer cells in vitro and in vivo.
Industry
Pharmaceuticals: Potential lead compound for drug development.
Agriculture: Used in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacts with cell surface receptors, altering signal transduction pathways.
Antioxidant Activity: Neutralizes free radicals, preventing cellular damage.
Comparison with Similar Compounds
Similar Compounds
2H-chromen-2-one derivatives: Known for their diverse biological activities.
Piperazine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Fluoro-substituted phenyl compounds: Common in drug design for enhancing bioavailability and metabolic stability.
Uniqueness
Combination of Functional Groups: The unique combination of the chromen-2-one core, piperazine ring, and fluoro-substituted phenyl group provides a distinct pharmacological profile.
Enhanced Activity: The presence of these functional groups enhances the compound’s activity compared to similar compounds.
Properties
IUPAC Name |
2-[4-[(6-ethoxy-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O4/c1-3-32-20-5-7-23-21(14-20)18(13-25(31)33-23)15-28-8-10-29(11-9-28)16-24(30)27-22-6-4-19(26)12-17(22)2/h4-7,12-14H,3,8-11,15-16H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEYOVBSPPALGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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